2',4',6'-Trimethoxyacetophenone
Overview
Description
Synthesis Analysis
The synthesis of TMAC-related compounds often involves multi-step reactions, utilizing trimethoxybenzene as a raw material. The synthesis process includes oxidation, reduction, Friedel-Crafts acylation, hydrolysis, and methylation steps, with the yield and structure of intermediates confirmed by IR and 1H-NMR methods (Tu Wei-jun, 2013). This approach highlights the complexity and the careful optimization required in the synthesis of TMAC and its derivatives.
Molecular Structure Analysis
The molecular structure of TMAC derivatives has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and single crystal X-ray diffraction. Studies have detailed the crystalline structure at different temperatures and the vibrational properties through infrared and Raman spectroscopy, supported by Density Functional Theory (DFT) calculations (R.N.S. Santiago et al., 2018). These analyses provide insights into the compound's structural intricacies and potential antimicrobial activities.
Chemical Reactions and Properties
TMAC undergoes various chemical reactions, including cyclization and electrophilic displacement. The cyclization of TMAC phenylhydrazone in the presence of catalysts leads to the formation of specific indazole and indole derivatives, suggesting a nuanced reaction mechanism (Qiu Yu, 1992). Electrophilic displacement reactions with sulfuryl chloride have been observed, indicating the compound's reactivity towards substitution prior to chlorination (J. Strating, L. Thijs, B. Zwanenburg, 2010).
Physical Properties Analysis
The physical properties, including the polymorphism of TMAC derivatives, have been extensively studied. Techniques such as X-ray powder diffractometry, differential scanning calorimetry (DSC), and IR spectroscopy have been employed to characterize different polymorphs, revealing significant insights into the compound's stability and conformational preferences (A. Miyamae et al., 1991).
Chemical Properties Analysis
The chemical properties of TMAC and its derivatives encompass a wide range of behaviors and interactions. For instance, studies on mixed-metal sodium-magnesium enolates derived from TMAC highlight the compound's reactivity and potential for forming complex structures with diverse applications (Eva Hevia et al., 2006). These characteristics underline the compound's versatility in chemical synthesis and potential applications in various fields.
Scientific Research Applications
Crystal Structure and Antimicrobial Activity :
- 2-Hydroxy-3,4,6-trimethoxyacetophenone, a variant of 2',4',6'-Trimethoxyacetophenone, was isolated from Croton anisodontus Müll. Arg. (Euphorbiaceae). Its crystal structure was characterized using Nuclear Magnetic Resonance and X-ray diffraction, showing potential antimicrobial activity. The vibrational properties of this compound were also studied through infrared and Raman spectroscopy, contributing to the understanding of its structural and functional properties (Santiago et al., 2018).
Synthesis Techniques :
- The synthesis process of 2-Hydroxy-4,5,6-trimethoxyacetophenone, a close relative of 2',4',6'-Trimethoxyacetophenone, was explored. This process involved oxidation, reduction, Friedel-Crafts acylation, hydrolysis, and methylation, highlighting the compound's potential for various applications in chemical research (Tu Wei-jun, 2013).
Antibacterial and Antibiotic Resistance Modulation :
- Chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone were tested for their antibacterial properties and effects on antibiotic resistance. The study found that these chalcones could be potent antibacterial agents or could be used in combination with antibiotics to treat infections caused by multidrug-resistant strains (Freitas et al., 2020).
Chemical Reactivity and Photostabilization :
- The chemical reactivity of related compounds, such as 3,4,5-trimethoxyacetophenone and 2,6-dimethoxyphenol, was studied in the context of photostabilization. These studies contribute to the understanding of how such compounds can be used in stabilizing materials against photodegradation, indicating their potential use in various industrial applications (Harvey & Ragauskas, 1996).
Novel Fluoro and Methoxy Substituted Derivatives :
- The study on the synthesis of novel chalcone derivatives involving 2',4',6'-Trimethoxyacetophenone and various fluorine-substituted benzaldehydes shows the potential of these compounds in the development of new chemical entities. These derivatives, with both fluorine and methoxy groups, could have applications in pharmaceutical and chemical industries (Anil & Polat, 2020).
Antifungal Activity and Synergistic Effects :
- Acetophenones isolated from Croton spp., including 2-hydroxy-3,4,6-trimethoxyacetophenone, were evaluated for their antifungal activity against various fungal strains. The study also investigated the synergistic effects of these compounds with conventional antifungal agents, suggesting their potential use in antifungal therapies (Aguiar et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-(2,4,6-trimethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZWHZSIXZXDMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232214 | |
Record name | Ethanone, 1-(2,4,6-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',4',6'-Trimethoxyacetophenone | |
CAS RN |
832-58-6 | |
Record name | Ethanone, 1-(2,4,6-trimethoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(2,4,6-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',4',6'-Trimethoxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.